1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group, a propoxy group, and a trimethoxyphenyl group. These groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, would contribute to the compound’s aromaticity. The fluorophenyl, propoxy, and trimethoxyphenyl groups would likely influence the compound’s overall shape and polarity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The pyrazole ring might undergo reactions typical of aromatic compounds, while the fluorophenyl, propoxy, and trimethoxyphenyl groups could participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. The presence of the fluorophenyl, propoxy, and trimethoxyphenyl groups could particularly influence these properties .Scientific Research Applications
Cytotoxic Evaluation
A study by Ahsan et al. (2018) synthesized analogues of this compound and evaluated their cytotoxicity against breast cancer cell lines. The findings indicated promising cytotoxicity, with one analogue showing significant efficacy comparable to the standard drug adriamycin against the MCF-7 cancer cell line.
Antimicrobial Activities
In research conducted by Ragavan et al. (2010), novel derivatives of this compound were synthesized and screened for antibacterial and antifungal activities. The results showed that most synthesized compounds exhibited good antibacterial and antifungal activity.
Anticancer Activity
Another study by Ahsan (2012) focused on synthesizing analogues and evaluating their anticancer activity. The compound 3-(4-fluorophenyl)-N-(2,6-dimethylphenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide showed high activity on leukemia cell lines.
Anticonvulsant Activity
Ahsan et al. (2013) in their research Ahsan, Khalilullah, Stables, & Govindasamy (2013) synthesized analogues and evaluated them for anticonvulsant activity. The findings revealed that some compounds exhibited significant protection in a minimal clonic seizure model.
Herbicidal Activity
Research into herbicidal applications was conducted by Ohno et al. (2004), where novel derivatives were synthesized and tested for herbicidal activity under flooded conditions. One compound, in particular, showed good herbicidal activity against various annual lowland weeds.
In Vivo Nematocidal Evaluation
Zhao et al. (2017) in their study Zhao, Xing, Xu, Peng, & Liu (2017) synthesized novel pyrazole carboxamide compounds and tested their nematocidal activity. Some compounds demonstrated good activity against M. incognita.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5/c1-5-10-31-19-13-26(16-8-6-14(23)7-9-16)25-20(19)22(27)24-15-11-17(28-2)21(30-4)18(12-15)29-3/h6-9,11-13H,5,10H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGMZZOPRRGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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